molecular formula C12H21NO3 B8313867 Ethyl 2-oxo-1-azacyclodecane-10-carboxylate

Ethyl 2-oxo-1-azacyclodecane-10-carboxylate

Cat. No.: B8313867
M. Wt: 227.30 g/mol
InChI Key: IOAJHCFFSRLFPA-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-azacyclodecane-10-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

ethyl 10-oxoazecane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-2-16-12(15)10-8-6-4-3-5-7-9-11(14)13-10/h10H,2-9H2,1H3,(H,13,14)

InChI Key

IOAJHCFFSRLFPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCCCCC(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Ethoxycarbonyl-cyclononanone (13.72 g, 64.7 mmol) is dissolved in chloroform (200 mL) and cooled to 0° C. Methanesulfonic acid (62.4 g, 650 mmol) is added, followed by sodium azide (12.68 g, 195 mmol). The reaction is stirred at room temperature for 30 minutes, and then heated to reflux for 4 hours. The reaction mixture is poured onto ice, made basic with concentrated ammonium hydroxide (pH=9), and extracted several times with methylene chloride. The combined organic layers are dried (MgSO4), and the solvent is evaporated. The product is purified by silica gel chromatography (40% ethyl acetate/hexane) to give ethyl 2-oxo-1-azacyclodecane-10-carboxylate, m.p. 101°-103° C.
Quantity
13.72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Quantity
12.68 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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